3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17232330
InChI: InChI=1S/C10H5BrF6O4/c11-5-3-4(7(18)19)1-2-6(5)20-9(13,14)8(12)21-10(15,16)17/h1-3,8H,(H,18,19)
SMILES:
Molecular Formula: C10H5BrF6O4
Molecular Weight: 383.04 g/mol

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid

CAS No.:

Cat. No.: VC17232330

Molecular Formula: C10H5BrF6O4

Molecular Weight: 383.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid -

Specification

Molecular Formula C10H5BrF6O4
Molecular Weight 383.04 g/mol
IUPAC Name 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid
Standard InChI InChI=1S/C10H5BrF6O4/c11-5-3-4(7(18)19)1-2-6(5)20-9(13,14)8(12)21-10(15,16)17/h1-3,8H,(H,18,19)
Standard InChI Key VHYDUBKCYZPDSV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Br)OC(C(OC(F)(F)F)F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid features a benzoic acid core substituted at the 3-position with bromine and at the 4-position with a 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy group. The trifluoromethoxy moiety introduces strong electron-withdrawing effects, while the bromine atom enhances electrophilic reactivity. The molecular weight is approximately 368.07 g/mol, as reported by fluorinated compound suppliers.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight368.07 g/mol
Functional GroupsBromine, trifluoromethoxy, carboxylic acid
Solubility (Predicted)Low aqueous solubility (similar to )
LogP (Octanol-Water Partition)~3.08 (estimated via consensus methods)

The compound’s low solubility aligns with trends observed in structurally similar fluorinated benzoic acids, such as 3-bromo-4-(trifluoromethyl)benzoic acid (logP 3.08) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The 19F^{19}\text{F}-NMR spectrum would reveal distinct signals for the trifluoromethoxy (-OCF3_3) and trifluoroethoxy (-OCF2_2-) groups, while 1H^{1}\text{H}-NMR would show aromatic protons deshielded by the electron-withdrawing substituents. High-resolution MS would confirm the molecular ion peak at m/z 368.07.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions starting from 4-hydroxybenzoic acid. Key steps include:

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 3-position.

  • Etherification: Reaction with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under Mitsunobu conditions attaches the ethoxy group.

  • Purification: Column chromatography isolates the product, with yields optimized by controlling reaction temperature (0–5°C) and using anhydrous solvents.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationBr2_2, FeBr3_3, DCM, 25°C75–80%
EtherificationDIAD, PPh3_3, THF, 0°C60–65%

Challenges in Scale-Up

The hygroscopic nature of intermediates and the need for strict temperature control pose scalability challenges. Industrial production may require continuous-flow reactors to maintain efficiency.

Comparative Analysis with Related Compounds

Table 3: Comparison with Analogous Fluorinated Benzoic Acids

CompoundMolecular WeightSolubility (mg/mL)CYP Inhibition
Target Compound368.070.068 (est.)Not reported
3-Bromo-4-(trifluoromethyl)benzoic acid 269.020.068CYP1A2 inhibitor
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid 304.140.083None reported

The bromine atom in the target compound significantly increases molecular weight compared to non-brominated analogs, potentially altering bioavailability.

Future Research Directions

  • Kinetic Studies: Quantify binding affinities for biological targets such as cyclooxygenase-2 (COX-2).

  • Formulation Optimization: Develop nanoemulsions or liposomal carriers to improve solubility.

  • Toxicology Profiles: Assess chronic toxicity in preclinical models.

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